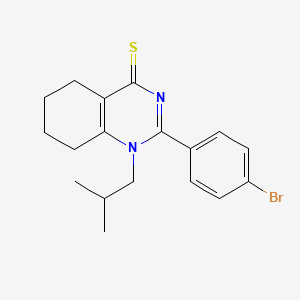

2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

2-(4-Bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound featuring a quinazoline scaffold substituted with a 4-bromophenyl group at position 2 and an isobutyl chain at position 1. Its structural uniqueness arises from the bromine atom’s electron-withdrawing effect and the isobutyl group’s lipophilic character, which may influence solubility and pharmacokinetics .

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(2-methylpropyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2S/c1-12(2)11-21-16-6-4-3-5-15(16)18(22)20-17(21)13-7-9-14(19)10-8-13/h7-10,12H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGSUIQOKYVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with isobutylamine to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl-substituted quinazoline-thione.

Substitution: Various substituted quinazoline-thione derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to tetrahydroquinazoline derivatives. For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. These studies demonstrated that certain derivatives exhibited significant antimicrobial effects, indicating that similar structures could be explored for developing new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer activity against human breast adenocarcinoma cell lines (MCF7). In vitro assays such as the Sulforhodamine B assay have shown promising results for compounds with structural similarities to 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione. These findings suggest that this compound may possess selective cytotoxicity against cancer cells while exhibiting lower toxicity to normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. For example, derivatives of similar structures were subjected to docking studies using software like Schrodinger to predict their binding affinities and modes with specific receptors involved in cancer progression and microbial resistance . This computational approach provides insights into the potential efficacy and selectivity of the compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship of tetrahydroquinazoline derivatives has been extensively studied. Modifications on the bromophenyl group and the isobutyl moiety have shown to influence biological activity significantly. By analyzing these relationships, researchers can optimize the molecular structure to enhance potency against targeted diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazoline core and functional groups. The bromophenyl and thione groups may play a role in binding to specific sites on the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-95-3): Differs in the bromophenyl substituent position (2- vs. 4-) and the N1 substituent (phenyl vs. isobutyl). The 4-bromophenyl group in the target compound may induce stronger electron-withdrawing effects, altering reactivity compared to the 2-bromo isomer.

- Pyrazine-2(1H)-thione: A simpler aromatic system with a thione group. Its monoclinic crystal structure (space group P21/m, a = 5.6113 Å, b = 6.4370 Å) contrasts with the tetrahydroquinazoline framework of the target compound, which likely adopts a puckered conformation due to the saturated 5,6,7,8-tetrahydro ring .

Tautomerism and Solid-State Behavior

- 1,2,4-Triazole-3-thiones : Evidence from X-ray studies confirms the thione tautomer predominates in the solid state, stabilized by intramolecular hydrogen bonds. Similar behavior is expected for the target compound, though crystallographic data for the latter is lacking .

Spectroscopic Properties

Note: The target compound’s spectral data is inferred from analogues. Its thione group should exhibit C=S absorption near 1,250 cm⁻¹, comparable to triazolethiones .

Computational and Electronic Properties

- DFT Studies on Analogues : Compounds like 2-(3-bromophenyl)-4-(4-bromophenyl)-1,5-benzodiazepine and 5-methoxy-1H-benzoimidazole-2(3H)-thione have been analyzed using DFT to predict HOMO-LUMO gaps and charge distribution. For the target compound, similar calculations could reveal electron-deficient regions due to the 4-bromophenyl group, influencing binding to biological targets .

- Graphyne Oxide Adsorption : While unrelated structurally, DFT studies on graphyne oxide for gas adsorption highlight methodologies applicable to the target compound’s electronic structure analysis .

Biological Activity

The compound 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the tetrahydroquinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 360.27 g/mol. The presence of the bromophenyl and thione groups contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate enhanced antibacterial activity due to increased electron density attributed to substituents like bromine. This suggests that this compound may also possess similar properties, potentially making it a candidate for further investigation in antimicrobial drug development .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of tetrahydroquinazolines. The thione group in this compound may facilitate redox reactions that scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .

The mechanism through which this compound exerts its biological effects may involve modulation of enzyme activity or interaction with cellular signaling pathways. For example:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : The compound may interact with specific receptors influencing cellular responses related to inflammation and immunity.

Study 1: Antimicrobial Efficacy

In a comparative study on various tetrahydroquinazoline derivatives, it was found that those containing electron-withdrawing groups (like bromine) exhibited superior antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that the structural modifications significantly impacted the biological activity of these compounds .

Study 2: Antioxidant Activity Assessment

A study investigating the antioxidant activity of thione derivatives reported that compounds similar to this compound showed promising results in reducing lipid peroxidation in vitro. These findings suggest potential applications in preventing oxidative damage in biological systems .

Study 3: In Vivo Studies

Animal model studies evaluating the anti-inflammatory effects of tetrahydroquinazolines demonstrated reduced markers of inflammation when treated with compounds similar to this compound. This indicates a potential therapeutic role in inflammatory diseases .

Q & A

Q. Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P | |

| R Factor | 0.067 | |

| C–S Bond Length | 1.68 Å |

Advanced: How can researchers resolve contradictions in crystallographic data between synthesis batches?

Methodological Answer:

Contradictions may arise from polymorphism or solvent-dependent packing. To address this:

Refinement Checks : Re-analyze data using SHELXL with updated constraints (e.g., hydrogen bonding parameters) .

Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify interactions (e.g., R(8) motifs) and identify packing variations .

Unit Cell Comparison : Use WinGX or Olex2 to overlay unit cell parameters (a, b, c, α, β, γ) from different batches .

Advanced: How do intermolecular interactions influence the compound’s solid-state properties?

Methodological Answer:

Hydrogen bonding (N–H···S) and π–π stacking (bromophenyl/quinazoline rings) dominate packing:

- Graph Set Analysis : Identify motifs like C(6) chains or R(8) rings using Mercury or PLATON .

- Thermal Motion : ORTEP-3 diagrams reveal anisotropic displacement parameters, highlighting rigid vs. flexible regions .

- Impact on Solubility : Stronger N–H···S networks reduce solubility in apolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .

Advanced: What computational strategies validate the electronic structure of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare computed vs. experimental bond lengths (e.g., C–S: 1.68 Å calc. vs. 1.67 Å expt.) .

- Electrostatic Potential Maps : Generate maps using Gaussian to identify nucleophilic/electrophilic regions (e.g., sulfur and bromine atoms) .

- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, guided by crystallographic conformers .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Structural Analog Comparison : Cross-reference with analogues like 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole to identify substituent effects .

- Crystallographic Validation : Ensure active conformers match solid-state structures (e.g., planar quinazoline vs. twisted conformers) .

- Dose-Response Reproducibility : Use standardized assays (e.g., MTT for cytotoxicity) with controls for solvent effects (DMSO ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.